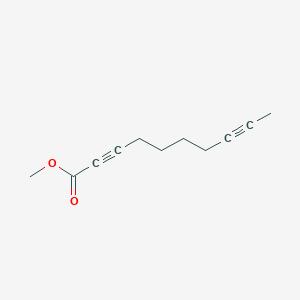
2,8-Decadiynoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Decadiynoic acid, methyl ester is an organic compound with the molecular formula C11H16O2. It is a type of ester derived from 2,8-Decadiynoic acid. Esters are known for their pleasant odors and are often used in flavorings and fragrances . This compound is characterized by its unique structure, which includes a decadiynoic acid backbone with a methyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,8-Decadiynoic acid, methyl ester can be synthesized through various methods. One common approach is the esterification of 2,8-Decadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Microwave-assisted esterification has also been explored as a rapid and efficient method for producing esters .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Decadiynoic acid, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the parent acid and methanol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: 2,8-Decadiynoic acid and methanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or acids.
Applications De Recherche Scientifique
2,8-Decadiynoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2,8-Decadiynoic acid, methyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the parent acid, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,8-Decadiynoic acid, methyl ester can be compared with other similar compounds such as:
2,4-Decadienoic acid, methyl ester: Another ester with a similar backbone but different double bond positions.
2,8-Decadiynoic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
2,8-Decadiynoic acid: The parent acid without the ester functional group.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
144534-42-9 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
methyl deca-2,8-diynoate |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-8H2,1-2H3 |
Clé InChI |
OYZDGVAMJFTOMC-UHFFFAOYSA-N |
SMILES canonique |
CC#CCCCCC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
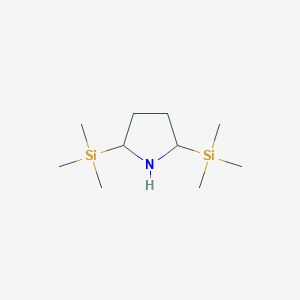
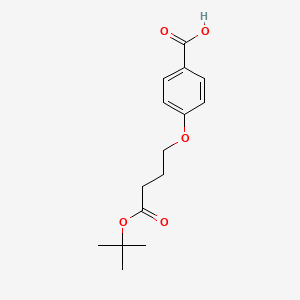
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
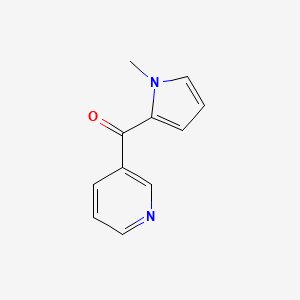
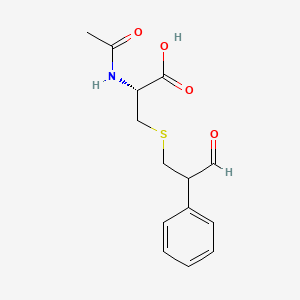
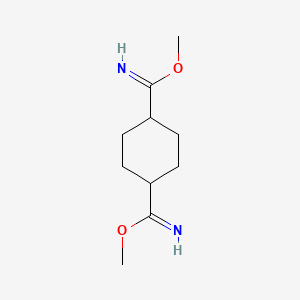
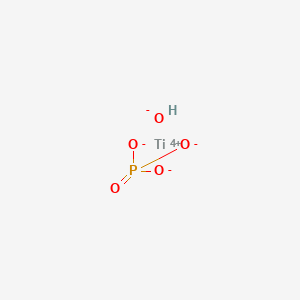
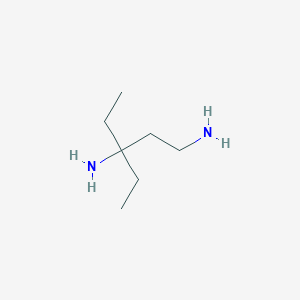
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)
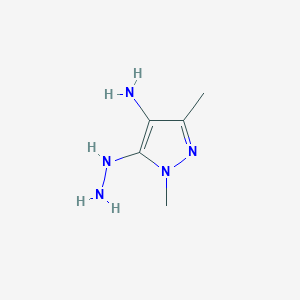

![3-[6-(4'-Pentyl[1,1'-biphenyl]-4-yl)hexyl]thiophene](/img/structure/B12552817.png)
